Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate is a synthetic organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring substituted with a pyrrolidine-2-carbonyl group and a tert-butyl ester. It is often used as an intermediate in the synthesis of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrrolidine-2-carbonyl Group: The pyrrolidine-2-carbonyl group is introduced via acylation reactions. This step often involves the use of pyrrolidine-2-carboxylic acid or its derivatives, which react with the piperazine core in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Addition of the Tert-butyl Ester: The final step involves the esterification of the carboxyl group with tert-butyl alcohol, typically using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: As a precursor in the development of drugs targeting neurological disorders and cancer.
Industry: In the production of polymers and materials with specific properties, such as enhanced durability or reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The pyrrolidine-2-carbonyl group enhances the binding affinity and specificity, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate offers unique advantages such as higher stability and reactivity, making it more suitable for use in complex synthetic pathways. Its specific structural features also provide better interaction with biological targets, enhancing its efficacy in scientific research applications.
Properties
IUPAC Name |
tert-butyl 4-(pyrrolidine-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-5-4-6-15-11/h11,15H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWOCYONAOKDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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